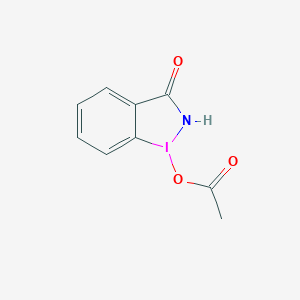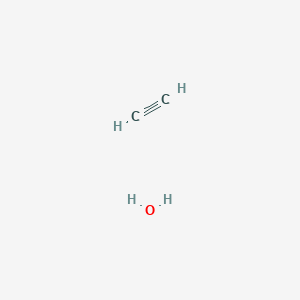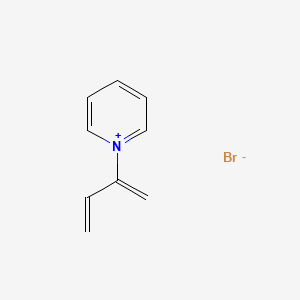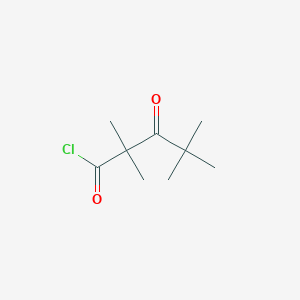
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a heptaneperoxoic acid chain.
Vorbereitungsmethoden
The synthesis of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Heptaneperoxoic Acid Chain: The heptaneperoxoic acid chain can be introduced through a series of oxidation reactions, often involving peroxides or other oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.
Hydrolysis: The heptaneperoxoic acid chain can undergo hydrolysis to yield carboxylic acids and other products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Wissenschaftliche Forschungsanwendungen
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity, while the heptaneperoxoic acid chain can generate reactive oxygen species (ROS) that induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid include:
(1,1,3-Trioxo-1,3-dihydro-1lambda~6~-benzo[d]isothiazol-2-yl)-acetonitrile: This compound shares the benzothiazole ring but has a different side chain, leading to distinct chemical and biological properties.
2-(1,1,3-Trioxo-1,3-dihydro-1lambda~6~-benzo[d]-isothiazol-2-yl)-propionic acid: Another benzothiazole derivative with a propionic acid side chain, used in proteomics research.
The uniqueness of this compound lies in its heptaneperoxoic acid chain, which imparts specific reactivity and biological activity not found in its analogs.
Eigenschaften
CAS-Nummer |
142968-75-0 |
|---|---|
Molekularformel |
C14H17NO6S |
Molekulargewicht |
327.35 g/mol |
IUPAC-Name |
7-(1,1,3-trioxo-1,2-benzothiazol-2-yl)heptaneperoxoic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(21-18)9-3-1-2-6-10-15-14(17)11-7-4-5-8-12(11)22(15,19)20/h4-5,7-8,18H,1-3,6,9-10H2 |
InChI-Schlüssel |
CSAYPIHVXJSNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCCCC(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)

![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)


